molecular formula C11H18N2 B1284411 N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine CAS No. 928000-34-4

N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine

Cat. No. B1284411
CAS RN: 928000-34-4
M. Wt: 178.27 g/mol
InChI Key: WKDGNJWVKPLJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H18N2 . It is also known as DMT or N-methyl-m-toluidine.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central ethane-1,2-diamine unit with a methyl group and a m-tolyl group attached to the nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds like 1,2-Dimethylethylenediamine are used as precursors to imidazolidines by condensation with ketones or aldehydes .

Scientific Research Applications

Catalysis and Coordination Chemistry

  • Catalytic Applications : A study by Song et al. (1999) demonstrated the use of a bisferrocenyl diamine derivative, closely related to N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine, in catalyzing asymmetric cyclopropanation of olefins, achieving enantioselectivity up to 95% (Song et al., 1999).
  • Complex Formation with Transition Metals : Herres‐Pawlis et al. (2008) synthesized N1,N2-bis(1,3-dimethylimidazolidin-2-ylidene)ethane-1,2-diamine and its copper and iron bisguanidine complexes, showcasing the potential of similar diamine compounds in forming stable metal complexes (Herres‐Pawlis et al., 2008).

Organic Synthesis and Polymerization

  • Promoting Multicomponent Reactions : Research by Zare et al. (2017) involved using a tetramethyl derivative of ethane-1,2-diamine as a catalyst in multicomponent reactions for synthesizing complex organic molecules, indicating the potential utility of this compound in similar contexts (Zare et al., 2017).
  • Polymerization Catalysts : Kang et al. (2019) synthesized Zn(II) and Cu(II) complexes using derivatives of (diethyl)-ethanediamine, related to this compound, as precatalysts for rac-lactide polymerization, highlighting the potential of such diamines in polymer chemistry (Kang et al., 2019).

Sensing and Detection

  • Nitric Oxide Sensors : Kumar et al. (2013) explored the use of Cu(II) complexes with N-donor ligands, including N1,N1-dimethylethane-1,2-diamine, for nitric oxide sensing. This study suggests the potential application of this compound in similar sensing technologies (Kumar et al., 2013).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : Saha et al. (2018) investigated the corrosion inhibition properties of amine derivatives on steel surfaces. This compound, with its similar structure, may offer comparable utility in material science applications (Saha et al., 2018).

properties

IUPAC Name

N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDGNJWVKPLJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586459
Record name N~1~,N~1~-Dimethyl-1-(3-methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928000-34-4
Record name N~1~,N~1~-Dimethyl-1-(3-methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.